molecular formula C22H19FN4O3 B11263725 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11263725
M. Wt: 406.4 g/mol
InChI Key: SNEOHWRCWFQFHQ-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and a fluorophenylacetamide moiety.

Preparation Methods

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and the subsequent attachment of the ethoxyphenyl and fluorophenylacetamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

When compared to similar compounds, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide stands out due to its unique structure and potential applications. Similar compounds include:

Properties

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28)

InChI Key

SNEOHWRCWFQFHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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